Selamectin
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Overview
Description
Selamectin is a topical parasiticide and anthelminthic used primarily in veterinary medicine. It is effective against a variety of parasites, including heartworms, fleas, ear mites, sarcoptic mange, and certain types of ticks in dogs, as well as heartworms, fleas, ear mites, hookworms, and roundworms in cats . This compound is structurally related to ivermectin and milbemycin .
Mechanism of Action
Target of Action
Selamectin primarily targets glutamate-gated chloride channels located at muscle synapses . These channels play a crucial role in the transmission of electrical impulses in the muscle and nerves of invertebrates .
Mode of Action
This compound disables parasites by activating these glutamate-gated chloride channels . It activates the chloride channel without desensitization, allowing chloride ions to enter the nerve cells . This influx of chloride ions causes neuromuscular paralysis , impaired muscular contraction, and eventually leads to the death of the parasite .
Biochemical Pathways
The biochemical pathway affected by this compound involves the amplification of the glutamate effects on the invertebrates-specific gated chloride channel . This amplification prevents the transmission of electrical impulses in the muscle and nerves of invertebrates, leading to paralysis and death .
Pharmacokinetics
This compound is rapidly absorbed transdermally and is rapidly eliminated . The mean terminal half-life and maximum plasma concentrations of this compound were found to be 0.93 days and 91.7 ng/mL, respectively, for rabbits in the 10 mg/kg group, and 0.97 days and 304.2 ng/mL, respectively, for rabbits in the 20 mg/kg group . In both dogs and cats, most this compound is excreted through feces and only a small amount through urine, mostly in the form of the parent molecule .
Result of Action
The result of this compound’s action is the effective treatment and prevention of infections of heartworms, fleas, ear mites, sarcoptic mange (scabies), and certain types of ticks in dogs, and prevention of heartworms, fleas, ear mites, hookworms, and roundworms in cats . It also removes 2 types of lungworm in cats and one type of lungworm in dogs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, when administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . This could potentially have ecotoxic impacts on non-target organisms such as plants and soil invertebrates . Therefore, the prudent use of this compound is recommended to reduce negative effects on the environment .
Biochemical Analysis
Biochemical Properties
Selamectin interacts with various enzymes and proteins in the body of parasites. It binds to glutamate-gated chloride ion channels, which are common in invertebrates. This binding disrupts normal nerve and muscle function, leading to paralysis and death of the parasite .
Cellular Effects
This compound has a profound impact on the cells of parasites. It disrupts normal cellular processes, including cell signaling pathways and metabolic processes. By binding to specific ion channels, this compound alters the electrical properties of nerve and muscle cells, leading to paralysis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to glutamate-gated chloride ion channels in nerve and muscle cells of invertebrates. This binding causes hyperpolarization of the cell membrane, resulting in paralysis and death of the parasite .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it is highly effective against a variety of parasites. At high doses, adverse effects such as toxicity can occur .
Subcellular Localization
Due to its lipophilic nature, it is believed to cross cell membranes and reach intracellular targets .
Preparation Methods
Selamectin is synthesized starting from doramectin, another avermectin derivative. The synthetic route involves several key steps:
Hydrogenation: Doramectin undergoes hydrogenation to reduce specific double bonds.
Oxidation: The hydrogenated product is then oxidized to introduce necessary functional groups.
Oximation: The oxidized intermediate undergoes oximation to form the oxime derivative.
Desugaring: Finally, the oxime derivative is desugared to yield this compound
This process is efficient, with high yields and low costs, making it suitable for large-scale industrial production .
Chemical Reactions Analysis
Selamectin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter specific double bonds within the molecule.
Substitution: This compound can undergo substitution reactions, particularly at positions where functional groups are present.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like manganese dioxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Selamectin has a wide range of applications in scientific research:
Veterinary Medicine: It is extensively used to treat and prevent parasitic infections in dogs and cats.
Antimicrobial Research: Recent studies have shown that this compound has potential as an antimicrobial agent against hospital-acquired infections caused by Staphylococcus aureus.
Parasitology: It is used to study the mechanisms of parasitic infections and the development of resistance in parasites.
Pharmacology: This compound is used to investigate the pharmacokinetics and pharmacodynamics of avermectin derivatives.
Comparison with Similar Compounds
Selamectin is part of the avermectin family, which includes compounds like ivermectin, abamectin, doramectin, eprinomectin, and moxidectin . These compounds share a similar structure but differ in their specific functional groups and pharmacokinetic properties. For example:
Ivermectin: Widely used in both human and veterinary medicine, effective against a broad range of parasites.
Doramectin: Similar to this compound but with different pharmacokinetic properties, often used in livestock.
Abamectin: Primarily used as an agricultural pesticide.
This compound is unique in its high safety profile and effectiveness against a wide range of parasites, making it particularly suitable for use in pets .
Properties
CAS No. |
220119-17-5 |
---|---|
Molecular Formula |
C43H63NO11 |
Molecular Weight |
770.0 g/mol |
IUPAC Name |
(6R,24S)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3/t24?,26?,28?,31?,32?,33?,34?,35?,37?,38?,39?,40?,42-,43-/m1/s1 |
InChI Key |
AFJYYKSVHJGXSN-KHLCAKHKSA-N |
SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 |
Isomeric SMILES |
CC1CC[C@]2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5[C@@]4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Selamectin; Revolution; Stronghold; |
Origin of Product |
United States |
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